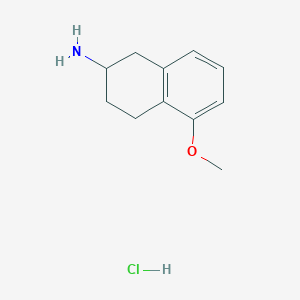

2-amino-5-methoxytetralin HCl

Beschreibung

BenchChem offers high-quality 2-amino-5-methoxytetralin HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-methoxytetralin HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLCAQWQPIFKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483987 | |

| Record name | 2-amino-5-methoxytetralin HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3880-88-4 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3880-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-5-methoxytetralin HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of (S)-2-amino-5-methoxytetralin HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-methoxytetralin hydrochloride is a pivotal synthetic intermediate in the generation of pharmacologically active agents, most notably the non-ergoline dopamine agonist, Rotigotine. As a member of the 2-aminotetralin class of compounds, its inherent structure confers a significant potential for interaction with key monoaminergic G-protein coupled receptors (GPCRs), specifically within the dopaminergic and serotonergic systems. This technical guide provides a comprehensive analysis of the putative mechanism of action of (S)-2-amino-5-methoxytetralin HCl, drawing upon established structure-activity relationships within the 2-aminotetralin chemical family and the known pharmacology of its derivatives. While direct and exhaustive pharmacological data for this specific intermediate is not extensively published, this guide synthesizes available information to present a robust theoretical framework of its receptor binding profile, downstream signaling consequences, and functional activity. This document is intended to serve as an authoritative resource for researchers engaged in the exploration of novel therapeutics targeting dopamine and serotonin receptors.

Introduction: The Significance of the 2-Aminotetralin Scaffold

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, representing a conformationally constrained analog of phenylethylamine. This rigidity provides a valuable tool for probing the topographical and electronic requirements of monoaminergic receptor binding pockets. Modifications to the aromatic ring, the amino group, and the tetralin ring system have yielded a diverse array of compounds with high affinity and selectivity for various dopamine and serotonin receptor subtypes, leading to the development of agonists, partial agonists, and antagonists with significant therapeutic potential.

(S)-2-amino-5-methoxytetralin, as the hydrochloride salt, is a chiral molecule with the (S)-configuration at the 2-position of the tetralin ring. Stereochemistry is a critical determinant of pharmacological activity in this class of compounds, with the (S)-enantiomer often displaying a distinct receptor interaction profile compared to its (R)-counterpart. The presence of a methoxy group at the 5-position of the aromatic ring further influences its electronic and steric properties, impacting receptor affinity and functional efficacy.

Putative Pharmacological Profile: A Multi-Target Modulator

Based on the extensive body of research on 2-aminotetralin derivatives, (S)-2-amino-5-methoxytetralin HCl is predicted to primarily interact with D2-like dopamine receptors and 5-HT1A serotonin receptors.

Dopaminergic Activity: A Precursor to a D2-like Agonist

(S)-2-amino-5-methoxytetralin is the direct precursor to Rotigotine, a potent agonist at dopamine D3, D2, and D1 receptors. This strongly suggests that the parent scaffold possesses inherent affinity for these receptors. The 2-aminotetralin core is a well-established pharmacophore for dopamine receptor agonism.

Table 1: Predicted Dopamine Receptor Binding Affinities of (S)-2-amino-5-methoxytetralin HCl

| Receptor Subtype | Predicted Binding Affinity (Ki) | Predicted Functional Activity | Rationale |

| Dopamine D2 | Moderate to High | Agonist / Partial Agonist | Precursor to the D2 agonist Rotigotine; 2-aminotetralin scaffold is a known D2 pharmacophore. |

| Dopamine D3 | High | Agonist / Partial Agonist | Precursor to the D3 agonist Rotigotine; many 2-aminotetralins show high D3 affinity. |

| Dopamine D1 | Low to Moderate | Weak Agonist / No significant activity | Rotigotine has D1 agonism, but this may be conferred by the N-propyl-thienylethyl group. |

Serotonergic Activity: A Potent 5-HT1A Ligand

The 5-substituted-2-aminotetralin (5-SAT) chemotype, to which (S)-2-amino-5-methoxytetralin belongs, is recognized for its potent interactions with serotonin receptors, particularly the 5-HT1A subtype. Research has consistently shown that the (S)-stereochemistry at the C2 position confers significantly higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-configuration[3][4].

While a comprehensive binding panel for (S)-2-amino-5-methoxytetralin is not published, its use as a starting material in the synthesis of potent 5-HT1A agonists underscores its inherent affinity for this receptor[3]. It is highly probable that (S)-2-amino-5-methoxytetralin acts as an agonist or partial agonist at the 5-HT1A receptor.

Table 2: Predicted Serotonin Receptor Binding Affinities of (S)-2-amino-5-methoxytetralin HCl

| Receptor Subtype | Predicted Binding Affinity (Ki) | Predicted Functional Activity | Rationale |

| Serotonin 5-HT1A | High | Agonist / Partial Agonist | The (S)-5-SAT scaffold is a known high-affinity 5-HT1A ligand. |

| Serotonin 5-HT1B | Moderate | Agonist / Partial Agonist | (S)-5-SATs generally exhibit affinity for 5-HT1B receptors. |

| Serotonin 5-HT1D | Moderate | Agonist / Partial Agonist | (S)-5-SATs generally exhibit affinity for 5-HT1D receptors. |

| Serotonin 5-HT2A/2C | Low | Negligible | The 2-aminotetralin scaffold can be modified to target 5-HT2 receptors, but the unsubstituted amine is less likely to have high affinity. |

Downstream Signaling Pathways: A Cascade of Cellular Events

The interaction of (S)-2-amino-5-methoxytetralin HCl with its putative receptor targets initiates a cascade of intracellular signaling events.

Dopamine D2-like Receptor Signaling

Dopamine D2-like receptors (D2, D3, and D4) are canonically coupled to the Gi/o family of G-proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently leads to decreased protein kinase A (PKA) activity and the modulation of downstream effector proteins.

Caption: Putative Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to D2-like receptors, the 5-HT1A receptor is also coupled to Gi/o proteins. Its activation by an agonist like (S)-2-amino-5-methoxytetralin HCl would also lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This shared signaling pathway highlights the potential for complex interplay and cross-talk between the dopaminergic and serotonergic systems upon administration of this compound.

Caption: Putative Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Protocols for Mechanistic Elucidation

To empirically determine the mechanism of action of (S)-2-amino-5-methoxytetralin HCl, a series of in vitro pharmacological assays are required.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of the compound for a panel of receptors.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A).

-

Assay Buffer: Utilize a suitable buffer system for each receptor subtype, typically containing Tris-HCl and various ions to optimize binding.

-

Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound ((S)-2-amino-5-methoxytetralin HCl).

-

Incubation and Termination: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C). Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assays

Functional assays are crucial for determining whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Step-by-Step Methodology (cAMP Assay for Gi-coupled Receptors):

-

Cell Culture: Culture cells stably expressing the receptor of interest (e.g., D2 or 5-HT1A).

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound ((S)-2-amino-5-methoxytetralin HCl) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Forskolin Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).

Conclusion and Future Directions

(S)-2-amino-5-methoxytetralin HCl stands as a molecule of significant interest due to its foundational role in the synthesis of the clinically important dopamine agonist, Rotigotine. While a complete, publicly available pharmacological profile of this specific intermediate is lacking, a comprehensive analysis of the structure-activity relationships of the 2-aminotetralin class strongly supports its action as a multi-target modulator of dopamine and serotonin receptors. Its predicted high affinity and agonist activity at D2-like and 5-HT1A receptors underscore its potential as a pharmacologically active entity in its own right.

Future research should focus on the empirical determination of the receptor binding and functional activity profile of (S)-2-amino-5-methoxytetralin HCl through the systematic application of the in vitro assays outlined in this guide. Such studies will not only provide a definitive understanding of its mechanism of action but also contribute to the broader knowledge base of 2-aminotetralin pharmacology, potentially informing the design of novel and more selective therapeutics for a range of neuropsychiatric disorders.

References

-

van Vliet, L. A., Tepper, P. G., Dijkstra, D., Damsma, G., Wikström, H., Pugsley, T. A., Heffner, T. G., Glase, S. A., & Wise, L. D. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of Medicinal Chemistry, 39(21), 4233–4237. [Link]

-

Canal, C. E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]

-

Canal, C. E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. [Link]

-

Elshoff, J. P., Cawello, W., Andreas, J. O., Mathy, F. X., & Braun, M. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 75(5), 487–501. [Link]

-

Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 670-684. [Link]

-

Hacksell, U., et al. (1987). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of Medicinal Chemistry, 30(7), 1135-44. [Link]

Sources

- 1. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Dopamine Receptor Agonist Properties of 2-Amino-5-methoxytetralin HCl

Introduction: The Significance of the 2-Aminotetralin Scaffold in Dopamine Receptor Modulation

The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, particularly in the development of ligands targeting G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1] Its rigidified phenethylamine structure offers a valuable framework for exploring the conformational requirements of receptor binding sites, leading to the design of potent and selective agonists and antagonists.[1] This guide focuses on a key member of this class, 2-amino-5-methoxytetralin, and its hydrochloride salt, providing a comprehensive analysis of its dopamine receptor agonist properties for researchers, scientists, and drug development professionals. We will delve into its structure-activity relationships, downstream signaling mechanisms, and the experimental protocols used for its characterization.

Structure-Activity Relationship (SAR) of 2-Aminotetralins at Dopamine Receptors

The interaction of 2-aminotetralin derivatives with dopamine receptors is a nuanced interplay of stereochemistry, aromatic substitution, and N-alkylation. Understanding these relationships is paramount for the rational design of novel therapeutics for various neurological and psychiatric conditions.

Stereochemistry: The Primacy of the (S)-Enantiomer for Agonist Activity

A recurring theme in the SAR of 5-oxygenated 2-aminotetralins is the stereochemical preference for agonist activity. It has been observed that while both (R) and (S) enantiomers can bind to dopamine receptors, it is generally the (S)-enantiomer that is responsible for activating the receptor.[2] Conversely, the (R)-enantiomer of certain derivatives has been shown to act as an antagonist or an inverse agonist at the dopamine D2A receptor.[3]

Aromatic Ring Substitutions: The Role of the 5-Methoxy Group

The nature and position of substituents on the aromatic ring are critical determinants of dopamine receptor affinity and selectivity.[1]

-

Hydroxyl vs. Methoxy Groups: Dihydroxylation at the 5,6-position, mimicking the catechol structure of dopamine, often leads to potent D1 and D2 receptor agonism.[1] Monohydroxylated analogs, such as the 5-hydroxy derivatives, also exhibit significant dopaminergic activity.[1] The 5-methoxy group, as seen in 2-amino-5-methoxytetralin, can serve as a bioisostere for the hydroxyl group. Furthermore, it can act as a prodrug, undergoing in vivo O-demethylation to the more active 5-hydroxy metabolite.[1] O-methylation of 5-hydroxy-2-aminotetralin derivatives has been noted to sometimes increase their dopamine receptor antagonistic activity.[2]

N-Substitutions: Fine-Tuning Affinity and Efficacy

Modification of the 2-amino group profoundly influences the pharmacological profile of these compounds.[1]

-

N-Alkylation: The size and nature of the alkyl groups on the nitrogen atom are crucial for both binding affinity and functional efficacy. N,N-dipropyl substitution is frequently found to be optimal for potent D2 receptor agonism.[1]

Dopamine Receptor Binding Profile of 2-Amino-5-methoxytetralin Derivatives

-

(S)-2-amino-5-methoxytetralin hydrochloride is recognized as a selective agonist for the dopamine D3 receptor and is used as a research chemical for developing new medications targeting this receptor.[4] Its potential therapeutic applications are being explored for neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[4]

Functional Activity and Downstream Signaling

2-amino-5-methoxytetralin and its derivatives primarily exert their effects through the D2-like family of dopamine receptors (D2, D3, and D4). These receptors are canonically coupled to the Gi/o class of G-proteins.

Upon agonist binding, the following signaling cascade is initiated:

-

G-protein Activation: The agonist-bound D2-like receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gi/o protein.

-

Dissociation of G-protein Subunits: The Gαi/o-GTP and Gβγ subunits dissociate from each other and the receptor.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).[5]

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP concentrations.[5]

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of various downstream effectors, including ion channels.

The following diagram illustrates the canonical Gi/o signaling pathway activated by a D2 receptor agonist.

Caption: Canonical Gi/o signaling pathway activated by a D2 receptor agonist.

Experimental Protocols: Characterization of Dopamine Receptor Agonists

The evaluation of a compound's activity at dopamine receptors involves a combination of binding and functional assays. Below is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the D2 dopamine receptor.

Protocol: Competitive Radioligand Binding Assay for the D2 Dopamine Receptor

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound, such as 2-amino-5-methoxytetralin HCl, at the human D2 dopamine receptor expressed in a stable cell line.

I. Materials and Reagents:

-

Cell Line: HEK293 or CHO cells stably expressing the human D2 dopamine receptor.

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

-

Radioligand: [³H]-Spiperone or another suitable D2 antagonist radioligand.

-

Non-specific Binding Control: Haloperidol or another high-affinity D2 antagonist.

-

Test Compound: 2-amino-5-methoxytetralin HCl.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Filter mats (GF/B or GF/C).

-

Cell harvester.

-

Liquid scintillation counter.

II. Experimental Workflow:

The following diagram illustrates the workflow for the competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

III. Step-by-Step Methodology:

-

Cell Membrane Preparation:

-

Culture the D2 receptor-expressing cells to confluency.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold assay buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Store the membrane preparation at -80°C until use.

-

-

Assay Plate Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, a known concentration of [³H]-Spiperone, and the cell membrane preparation.

-

Non-specific Binding Wells: Add assay buffer, [³H]-Spiperone, a high concentration of haloperidol (to saturate all D2 receptors), and the cell membrane preparation.

-

Test Compound Wells: Add assay buffer, [³H]-Spiperone, serially diluted concentrations of 2-amino-5-methoxytetralin HCl, and the cell membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM without competing ligand).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Conclusion

2-amino-5-methoxytetralin serves as a valuable chemical scaffold for the development of dopamine receptor ligands. Its derivatives, particularly the (S)-enantiomers, have shown significant promise as D2-like receptor agonists. The structure-activity relationships within the 2-aminotetralin class are well-defined, providing a roadmap for the design of compounds with specific affinity and efficacy profiles. The functional consequence of D2-like receptor activation by these agonists is primarily the inhibition of adenylyl cyclase through Gi/o protein coupling. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of such compounds, enabling further research and development in the pursuit of novel therapeutics for dopamine-related disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 105086-80-4,(S)-2-AMINO-5-METHOXYTETRALIN HYDROCHLORIDE | lookchem [lookchem.com]

- 5. resources.revvity.com [resources.revvity.com]

Chemical and physical properties of 2-amino-5-methoxytetralin HCl

An In-depth Technical Guide to (S)-2-amino-5-methoxytetralin HCl: Properties, Synthesis, and Applications

Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a synthetic compound of significant interest within the fields of medicinal chemistry and pharmacology.[1] It is not a naturally occurring molecule but serves as a crucial chiral intermediate in the synthesis of various pharmacologically active compounds.[2] Its primary recognition comes from its role as a key building block for Rotigotine, a non-ergot dopamine agonist used in the treatment of Parkinson's disease.[3][4] The 2-aminotetralin scaffold is a conformationally restricted analog of dopamine, making it a valuable pharmacophore for designing ligands that target dopamine receptors.[5] Furthermore, the broader class of 5-substituted-2-aminotetralins has been explored for developing selective agonists for serotonin 5-HT1 receptors, highlighting the versatility of this chemical motif in drug discovery.[6]

This guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, pharmacological significance, and safety protocols associated with (S)-2-amino-5-methoxytetralin HCl, intended for researchers and professionals in drug development.

Chemical and Physical Properties

(S)-2-amino-5-methoxytetralin HCl is typically supplied as a white to off-white solid.[7][8] Its chemical identity and core physical characteristics are summarized in the table below. Proper storage is critical to maintain its integrity; the compound should be kept at 4°C, sealed, and protected from moisture.[8] For solutions in solvent, storage at -80°C is recommended for up to six months.[7][8]

| Property | Value | Source(s) |

| IUPAC Name | (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | [9] |

| CAS Number | 58349-17-0 | [1][7][9] |

| Molecular Formula | C₁₁H₁₆ClNO | [1][7][9] |

| Molecular Weight | 213.70 g/mol | [1][7][9] |

| Appearance | White to off-white solid | [7][8] |

| Melting Point | 273.7 - 274.1 °C | [7] |

| Boiling Point | 295.7 °C at 760 mmHg | [7] |

| Purity | Typically ≥99% | [8][10][11] |

Synthesis and Manufacturing

The synthesis of (S)-2-amino-5-methoxytetralin HCl with high enantiomeric purity is crucial for its use in producing stereospecific drugs. Conventional methods often relied on the resolution of a racemic mixture, which is inherently inefficient, with a maximum theoretical yield of 50%.[5] Modern approaches focus on asymmetric synthesis to overcome this limitation, offering higher yields and purity.

Preferred Method: Asymmetric Induction Synthesis

An efficient and scalable method involves asymmetric induction, which can achieve yields of approximately 68.7% with an enantiomeric excess (optical purity) of 99.9%.[10][11] This process is favored for industrial production due to its short synthetic path, lower cost, and reduced environmental impact.[10] The workflow is outlined below.

Caption: Asymmetric synthesis workflow for (S)-2-amino-5-methoxytetralin HCl.

Experimental Protocol: Asymmetric Induction

This protocol is a synthesized representation based on patented methodologies.[10][11]

-

Step 1: Synthesis of Compound I (Imine)

-

Charge a reaction vessel with 5-methoxy-2-tetralone (1 molar equivalent), R-(+)-α-phenylethylamine (1.25-2 molar equivalents), a catalyst such as isopropyl titanate, and a suitable solvent (e.g., xylene).[10]

-

Heat the mixture to reflux under a nitrogen atmosphere until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Cool the reaction mixture and process it through an aqueous workup to isolate the crude imine intermediate (Compound I).

-

-

Step 2: Synthesis of Compound II (Chiral Amine)

-

Dissolve the crude Compound I in a solvent such as methanol or ethanol and cool the solution to a low temperature (e.g., -30°C to 20°C).[11]

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), maintaining the low temperature. The choice of reducing agent and conditions is critical for achieving high diastereoselectivity.

-

After the reduction is complete, quench the reaction and perform an extraction to isolate the diastereomerically enriched amine (Compound II).

-

-

Step 3: Synthesis of (S)-2-amino-5-methoxytetralin HCl

-

Dissolve Compound II in a solvent like ethyl acetate.

-

Add a solution of hydrogen chloride in an ether or ethyl acetate to precipitate the hydrochloride salt of Compound II.[10]

-

Isolate the salt by filtration.

-

Perform catalytic hydrogenolysis on the salt using a palladium-carbon (Pd/C) catalyst under a hydrogen atmosphere.[10][11] This step cleaves the α-phenylethyl chiral auxiliary.

-

Upon completion, filter off the catalyst and crystallize the final product, (S)-2-amino-5-methoxytetralin HCl, from the solution.

-

Alternative Method: Resolution via Diastereomeric Salt Formation

An alternative route involves the synthesis of racemic 2-amino-5-methoxytetralin, followed by resolution using a chiral resolving agent.[5]

-

Reductive Amination: Racemic 2-amino-5-methoxytetralin is first synthesized by the reductive amination of 5-methoxy-2-tetralone using aqueous ammonia and a Raney Nickel catalyst.[5]

-

Diastereomeric Salt Formation: The racemate is then treated with a chiral acid, such as (S)-mandelic acid, in a suitable solvent. This forms two diastereomeric salts with different solubilities.

-

Separation and Liberation: The less soluble salt, corresponding to the desired (S)-enantiomer, selectively crystallizes out and is separated by filtration. The purified salt is then treated with a base to liberate the free amine, which is subsequently converted to the hydrochloride salt.

While this method can produce material with high enantiomeric purity (e.g., 99.7% ee), the overall yield is significantly lower (around 29%) compared to asymmetric synthesis, making it less economically viable for large-scale production.[5]

Pharmacological Profile and Applications

The primary utility of (S)-2-amino-5-methoxytetralin HCl lies in its stereospecific structure, which is foundational for targeting specific neuroreceptors.

Caption: Role as a precursor for Dopamine D2 receptor agonists.

Dopamine D2 Receptor Agonists

The (S)-enantiomer is a critical intermediate for potent dopamine D2 agonists, most notably Rotigotine and the clinical candidate N-0923.[3][5] These drugs are effective in managing the symptoms of Parkinson's disease by mimicking the action of dopamine in the brain. The stereochemistry is paramount; the biological activity resides almost exclusively in the (S)-enantiomer.

Conversely, derivatives of the (R)-enantiomer have been shown to act as antagonists or even inverse agonists at the dopamine D2A receptor, demonstrating the profound impact of stereochemistry on pharmacological function.[12]

Serotonin 5-HT Receptor Ligands

The 5-substituted-2-aminotetralin scaffold is not limited to dopamine receptors. Research has demonstrated that compounds with this core structure can exhibit high affinity and agonist activity at various serotonin 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D.[6] This opens avenues for the development of novel therapeutics for conditions such as anxiety, depression, and migraine, where these receptors play a key role.

Analytical Methodologies

To ensure the quality and purity of (S)-2-amino-5-methoxytetralin HCl, particularly for pharmaceutical applications, rigorous analytical testing is required.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity and quantifying impurities. A certificate of analysis for one batch showed a purity of 99.98% by HPLC.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and integrity of the molecule, as referenced in synthesis patents.[10]

-

Chiral Chromatography: Chiral HPLC or SFC is essential for determining the enantiomeric excess (ee) to ensure the compound meets stereochemical purity requirements.

Protocol: Purity Determination by Reverse-Phase HPLC (Illustrative)

-

System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a UV detector set to an appropriate wavelength (e.g., 220 nm or 275 nm).

-

Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) as Solvent A and an organic solvent (e.g., acetonitrile or methanol) as Solvent B.

-

Sample Preparation: Accurately weigh and dissolve the (S)-2-amino-5-methoxytetralin HCl sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration (e.g., 0.5 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: Start with a low percentage of Solvent B, and run a linear gradient to a high percentage of Solvent B over 15-20 minutes to elute the main peak and any impurities.

-

-

Data Analysis: Integrate the peak areas of the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Safety and Handling

(S)-2-amino-5-methoxytetralin HCl is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory or manufacturing setting.[7][9]

| Hazard Class | GHS Classification | Source(s) |

| Acute Toxicity | Category 3 / 4 (Oral) - Toxic or Harmful if swallowed | [7][9] |

| Skin | Category 2 - Causes skin irritation | [7] |

| Eyes | Category 1 / 2A - Causes serious eye damage/irritation | [7] |

| Respiratory | STOT SE 3 - May cause respiratory irritation | [7] |

| Sensitization | Skin Sens. 1 - May cause an allergic skin reaction | [9] |

| Organ Toxicity | STOT SE 1 - Causes damage to organs | [9] |

| Environmental | Aquatic Chronic 4 - May cause long lasting harmful effects to aquatic life | [9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment:

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]

Conclusion

(S)-2-amino-5-methoxytetralin HCl is a well-characterized compound with defined chemical and physical properties. Its true value is realized in its application as a high-purity, stereospecific intermediate for the synthesis of advanced pharmaceutical agents, particularly dopamine D2 agonists. The development of efficient asymmetric synthesis routes has made its production scalable and economically feasible, paving the way for its use in life-saving medicines. A thorough understanding of its properties, synthesis, and handling requirements is essential for any researcher or organization working with this important molecule.

References

- MedChemExpress. (2025). (s)-2-Amino-5-methoxytetralin hydrochloride-SDS.

- Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

- PubChem. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573.

- American Chemical Society Publications. (1998). An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution.

- Google Patents. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.

- CymitQuimica. (S)-2-Amino-5-methoxytetralin HCl.

- PubMed. (1999). Derivatives of (R)

- MedChemExpress. (s)

- ChemicalBook. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0.

- Sigma-Aldrich. (2024).

- ChemicalBook. (2025).

- ChemicalBook. (2025). 2-AMINO-5-METHOXYTETRALIN | 4018-91-1.

- National Institutes of Health (NIH). (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors.

- MedChemExpress. (s)-2-Amino-5-methoxytetralin hydrochloride-COA-146345.

Sources

- 1. (S)-2-Amino-5-methoxytetralin HCl | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0 [chemicalbook.com]

- 4. 2-AMINO-5-METHOXYTETRALIN | 4018-91-1 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 11. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]

- 12. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Chiral Intermediate

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-Methoxytetralin: A Core Intermediate for Rotigotine

Rotigotine is a non-ergoline dopamine agonist that plays a critical role in the management of Parkinson's disease and restless legs syndrome.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer being the active pharmacological agent.[2][3] Consequently, the synthesis of Rotigotine presents a significant challenge in pharmaceutical manufacturing: the efficient and controlled production of the correct enantiomer.

At the heart of this challenge lies the synthesis of a key chiral building block: (S)-2-amino-5-methoxytetralin . This molecule represents a conformationally restricted analog of dopamine and serves as the structural scaffold upon which the final Rotigotine molecule is assembled.[4] The journey from readily available starting materials to enantiomerically pure (S)-2-amino-5-methoxytetralin is a critical determinant of the overall efficiency, cost, and scalability of Rotigotine production.

This guide provides a comprehensive overview of the primary synthetic strategies employed to produce this vital intermediate, offering insights into the chemical logic, procedural details, and comparative advantages of each approach. We will explore classical resolution, modern asymmetric synthesis, and innovative chemoenzymatic methods, providing researchers and drug development professionals with a detailed roadmap for navigating this crucial synthetic landscape.

The Synthetic Blueprint: From Tetralone to Chiral Amine

The common starting point for most synthetic routes is 5-methoxy-2-tetralone, an accessible ketone that contains the core carbocyclic structure.[5] The central transformation is the conversion of the ketone group at the C2 position into a chiral amine with the desired (S)-configuration. The methodologies to achieve this stereocontrol are what differentiate the various synthetic philosophies.

Caption: High-level overview of synthetic pathways to Rotigotine.

Part 1: The Classical Approach - Reductive Amination and Chiral Resolution

This methodology represents the traditional path to obtaining a single enantiomer. It involves two main phases: first, the non-stereoselective synthesis of the racemic amine, followed by the separation of the desired (S)-enantiomer from its (R)-counterpart.

Synthesis of Racemic (±)-2-Amino-5-methoxytetralin

The initial step is a reductive amination of 5-methoxy-2-tetralone. This can be accomplished using various reagents, a common and scalable method involves using aqueous ammonia in the presence of a hydrogenation catalyst like Raney Nickel under a hydrogen atmosphere.[4]

-

Causality: The catalyst facilitates the reduction of the imine intermediate formed in situ from the reaction of the tetralone and ammonia. This process is robust and uses inexpensive reagents, but it produces an equal mixture of (R) and (S) enantiomers as no chiral influence is present.

Diastereomeric Salt Resolution

The core of the classical approach is the resolution of the racemic amine. This is achieved by reacting the racemic mixture with a chiral resolving agent, typically a chiral acid. (S)-Mandelic acid is a well-documented and effective agent for this purpose.[4]

-

Mechanism: The reaction between the racemic amine (a base) and the enantiomerically pure (S)-mandelic acid (an acid) forms a pair of diastereomeric salts: [(S)-amine-(S)-acid] and [(R)-amine-(S)-acid]. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for their separation via fractional crystallization. The less soluble salt precipitates out of the solution and can be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base liberates the enantiomerically pure (S)-2-amino-5-methoxytetralin.

Caption: Workflow for classical chiral resolution.

Protocol: Resolution of (±)-2-Amino-5-methoxytetralin[5]

-

Salt Formation: Dissolve racemic (±)-2-amino-5-methoxytetralin hydrochloride in an appropriate solvent (e.g., methanol). Add a stoichiometric equivalent of (S)-mandelic acid.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The process may be seeded to promote crystal growth.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of Free Amine: Suspend the isolated salt in a biphasic system (e.g., water and dichloromethane) and add an aqueous base (e.g., NaOH) to neutralize the mandelic acid and liberate the free (S)-amine into the organic layer.

-

Extraction & Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield (S)-2-amino-5-methoxytetralin. The enantiomeric excess (e.e.) should be confirmed by chiral HPLC.

Advantages and Disadvantages

| Feature | Analysis |

| Advantages | Robust, well-established technology. Uses relatively inexpensive resolving agents. |

| Disadvantages | Theoretical maximum yield is 50% per cycle. Requires an additional step to racemize and recycle the undesired (R)-enantiomer to be economically viable.[4] Often involves multiple tedious crystallization steps to achieve high enantiomeric purity. |

Part 2: The Modern Approach - Asymmetric Synthesis

To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis aims to directly produce the desired (S)-enantiomer selectively. This is typically achieved by using a chiral auxiliary or a chiral catalyst.

Asymmetric Induction using a Chiral Auxiliary

A patented method describes an efficient asymmetric synthesis using R-(+)-α-phenylethylamine as a chiral auxiliary.[6][7]

-

Mechanism:

-

Imine Formation: 5-methoxy-2-tetralone is reacted with R-(+)-α-phenylethylamine to form a chiral imine intermediate.

-

Diastereoselective Reduction: The crucial step involves the reduction of this imine. The bulky phenyl group of the chiral auxiliary sterically hinders one face of the C=N double bond, directing the hydride attack from the less hindered face. This results in the preferential formation of one diastereomer of the resulting secondary amine.

-

Deprotection (Hydrogenolysis): The chiral auxiliary is then cleaved off by catalytic hydrogenolysis using a palladium-on-carbon (Pd/C) catalyst. This step removes the α-phenylethyl group, revealing the desired primary amine, (S)-2-amino-5-methoxytetralin, with high enantiomeric excess.[6]

-

Caption: Asymmetric synthesis via a chiral auxiliary.

Protocol: Asymmetric Synthesis via Chiral Auxiliary[7][8]

-

Imine Formation: React 5-methoxy-2-tetralone with R-(+)-α-phenylethylamine (molar ratio typically 1:2) in a suitable solvent like methanol or ethanol.[6]

-

Reduction: Cool the reaction mixture (e.g., -30°C to 20°C) and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.[6]

-

Workup: After the reaction is complete, quench with water and extract the product into an organic solvent.

-

Salt Formation & Hydrogenolysis: The resulting secondary amine can be converted to its hydrochloride salt. This salt is then dissolved in a solvent like methanol and subjected to hydrogenolysis in the presence of a Pd/C catalyst under hydrogen pressure at an elevated temperature (e.g., 50-120°C) to cleave the chiral auxiliary.[6]

-

Isolation: After filtration of the catalyst, the product, (S)-2-amino-5-methoxytetralin hydrochloride, can be isolated by crystallization.

Performance Metrics

| Parameter | Reported Value | Source |

| Overall Yield | ~68.7% | [6] |

| Purity (HPLC) | >99% | [6] |

| Enantiomeric Excess (e.e.) | >99.9% | [6] |

Part 3: The Green Approach - Chemoenzymatic Synthesis

Biocatalysis offers a powerful and sustainable alternative for asymmetric synthesis. Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines to amines with exceptional stereoselectivity, operating under mild, environmentally friendly conditions.

IRED-Catalyzed Reductive Amination

Recent research has demonstrated the successful use of engineered IREDs for the direct synthesis of (S)-2-aminotetralin from 2-tetralone.[8] This chemoenzymatic approach can be applied to 5-methoxy-2-tetralone.

-

Mechanism: The synthesis is a one-pot reaction where the 5-methoxy-2-tetralone, an amine source (like ammonia or an alkylamine), and a cofactor (like NADH or NADPH) are mixed in an aqueous buffer with the IRED enzyme. The enzyme first facilitates the formation of the imine, which is then held within the chiral active site and reduced with perfect stereocontrol, yielding the (S)-amine exclusively.

-

Causality & Advantage: The enzyme's three-dimensional structure creates a precisely shaped active site that binds the imine intermediate in a specific orientation. This forces the hydride transfer to occur from only one direction, leading to near-perfect enantioselectivity (>99% e.e.).[8] This method avoids the use of stoichiometric chiral auxiliaries and harsh chemical reagents, making it a highly efficient and "green" synthetic route.

Part 4: Conversion to Rotigotine - The Final Elaboration

Once enantiomerically pure (S)-2-amino-5-methoxytetralin is secured, it undergoes a series of reactions to become Rotigotine.

-

N-Propylation: The primary amine is first alkylated with a propyl group, typically using a propyl halide (e.g., 1-bromopropane) or via reductive amination with propionaldehyde, to form (S)-2-(N-propylamino)-5-methoxytetralin.[9]

-

N-Alkylation: The resulting secondary amine is then reacted with a 2-(thiophen-2-yl)ethyl derivative, such as 2-(thiophen-2-yl)ethyl tosylate or a similar electrophile, to install the final side chain.[10]

-

O-Demethylation: The final step is the cleavage of the methyl ether at the C5 position to reveal the free hydroxyl group. This is a critical step for dopamine receptor binding. Boron tribromide (BBr₃) is a common reagent for this transformation.[10]

Caption: Final synthetic steps from the key intermediate to Rotigotine.

Conclusion

The synthesis of (S)-2-amino-5-methoxytetralin is a cornerstone in the manufacturing of Rotigotine. While classical resolution provides a functional, albeit less efficient, pathway, modern synthetic methods offer significant advantages. Asymmetric synthesis using chiral auxiliaries can deliver high yields and excellent enantiopurity, representing a significant process improvement.[6] Looking forward, chemoenzymatic routes using engineered imine reductases stand out as the most promising strategy, aligning with the pharmaceutical industry's goals of increased efficiency, sustainability, and cost-effectiveness. The choice of synthetic route will ultimately depend on factors of scale, cost, and available technology, but the continuous innovation in stereoselective synthesis ensures an ever-improving toolkit for the production of this life-changing therapeutic agent.

References

-

Title: Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

- Title: Method of Preparing (S)

-

Title: An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

- Title: Method of preparing (S)

-

Title: A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine Source: Iraqi Academic Scientific Journals (Journal of University of Kerbala) URL: [Link]

-

Title: Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists Source: PubMed URL: [Link]

- Source: Google Patents (US20110230541A1)

-

Title: Synthesis of anti-Parkinson's agent (S)-rotigotine 36 Source: ResearchGate URL: [Link]

- Source: Google Patents (CN104130238A)

-

Title: Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Source: R Discovery URL: [Link]

-

Title: Synthesis of rotigotine. Source: ResearchGate URL: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [guidechem.com]

- 6. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 7. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]

- 8. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Structure-Activity Relationship of 2-Aminotetralin Derivatives: An In-Depth Technical Guide

Abstract

The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for designing potent and selective ligands for a variety of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[1] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-aminotetralin derivatives. It is intended for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the molecular intricacies that govern the pharmacological profiles of these compounds. This document will elucidate the causal relationships behind experimental design choices, present quantitative pharmacological data, detail key experimental protocols, and visualize complex biological pathways and workflows to provide a holistic understanding of this versatile chemical scaffold.

Introduction: The Significance of the 2-Aminotetralin Scaffold

The 2-aminotetralin framework can be conceptualized as a conformationally constrained analog of phenethylamine, a fundamental pharmacophore for many neurotransmitters. This rigid structure reduces the number of available conformations, providing a valuable tool for probing the specific binding requirements of receptor active sites.[1] Derivatives of 2-aminotetralin have been developed as agonists, partial agonists, antagonists, and inverse agonists, demonstrating their remarkable versatility.[1][2] A thorough comprehension of their SAR is paramount for the rational design of novel therapeutics for a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.[3]

Core Pharmacological Targets: Dopamine and Serotonin Receptors

The central nervous system (CNS) effects of 2-aminotetralin derivatives are predominantly mediated through their interactions with dopamine and serotonin receptor systems.[4] The specific substitutions on the tetralin ring and the amino group dictate the affinity, selectivity, and functional activity at these receptors.

Dopaminergic Activity

2-aminotetralin derivatives have been extensively investigated as ligands for both D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors.[1][3]

D1-like receptors are primarily coupled to the stimulatory G-protein, Gαs/olf.[3] Agonist binding initiates a signaling cascade that activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets such as DARPP-32, ultimately modulating gene expression and neuronal excitability.[1][3]

Conversely, D2-like receptors are coupled to the inhibitory G-protein, Gαi/o.[1] Activation of D2-like receptors by an agonist inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and a subsequent reduction in PKA activity.

The affinity and functional activity of 2-aminotetralin derivatives at dopamine receptors are critically influenced by substitutions on both the aromatic ring and the amino group.[1]

-

Aromatic Ring Substitutions: The position and nature of substituents on the aromatic part of the tetralin ring are key determinants of dopamine receptor affinity and selectivity.[1] For instance, the 5,6-dihydroxy substitution pattern has been shown to be a potent potentiating group for dopaminergic activity.[5]

-

N-Substitutions: The size and nature of the alkyl groups on the nitrogen atom significantly impact activity. An n-propyl group on the nitrogen is often optimal for dopamine receptor agonist activity.[6] Dipropylamine substitution has also been found to be a consistently productive amine group.[5] The absence of N-ethyl or N-propyl groups generally leads to compounds with low activity.[6]

Serotonergic Activity

2-aminotetralin derivatives are also prominent ligands for various serotonin (5-HT) receptor subtypes, including the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2][7]

5-HT1 and 5-HT7 receptors are typically coupled to Gαi/o and Gαs proteins, respectively.[1][7] Activation of 5-HT1 receptors by a 2-aminotetralin agonist inhibits adenylyl cyclase, leading to decreased cAMP levels.[1] Conversely, agonist binding to 5-HT7 receptors stimulates adenylyl cyclase and increases cAMP production.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]

The Pharmacology of C5-Oxygenated 2-Aminotetralins: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the pharmacology of C5-oxygenated 2-aminotetralins, a class of compounds with significant potential for modulating key G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and psychiatric disorders. We will delve into the synthesis, structure-activity relationships (SAR), and the nuanced receptor pharmacology of these molecules, with a focus on their interactions with serotonin and adrenergic systems. Furthermore, this guide will provide detailed, field-proven experimental protocols for the in-vitro characterization of these compelling compounds.

Introduction: The Significance of the 2-Aminotetralin Scaffold and C5-Oxygenation

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, embedding a rigidified phenethylamine backbone that offers a valuable framework for probing the conformational requirements of GPCR binding sites.[1] This structural rigidity reduces the entropic penalty upon binding, often leading to higher affinity and selectivity for target receptors. The core 2-aminotetralin structure is present in a wide array of pharmacologically active molecules, particularly those targeting dopamine and serotonin receptors.[1][2][3]

Oxygenation at the C5 position of the aromatic ring has emerged as a critical determinant of the pharmacological profile of 2-aminotetralins. This substitution significantly influences receptor affinity, selectivity, and functional activity, often steering the compounds towards potent interactions with serotonergic and adrenergic receptors. The exploration of various C5-substituents has unveiled compounds with unique pharmacological profiles, including partial agonism and inverse agonism at specific receptor subtypes.[4][5] This guide will illuminate the intricate relationship between C5-oxygenation and the resulting pharmacological properties.

Synthetic Pathways to C5-Oxygenated 2-Aminotetralins

The synthesis of C5-oxygenated 2-aminotetralins typically commences from a corresponding substituted 2-tetralone precursor. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituents on both the aromatic ring and the amino group.

Reductive Amination of 2-Tetralones

Reductive amination stands as the most prevalent and versatile method for synthesizing 2-aminotetralins.[6] This one-pot reaction involves the formation of an imine or enamine intermediate from a 2-tetralone and an amine source, which is then reduced in situ to the desired amine.

Key Reactants and Reagents:

-

Starting Material: A C5-oxygenated-2-tetralone.

-

Amine Source: Ammonia, an ammonium salt (e.g., ammonium acetate), or a primary/secondary amine.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂/Pd-C).[6][7]

-

Solvent: Typically a protic solvent such as methanol or ethanol.[6]

A critical aspect of this methodology is the control of pH to facilitate imine formation while maintaining the stability of the reducing agent.

Catalytic Hydrogenation of 2-Tetralone Oximes

An alternative two-step approach involves the initial conversion of the 2-tetralone to its oxime, followed by catalytic hydrogenation.[6]

-

Step 1: Oxime Formation: The 2-tetralone is reacted with hydroxylamine hydrochloride in the presence of a base.

-

Step 2: Hydrogenation: The isolated oxime is then subjected to catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under hydrogen pressure.[6]

Enantioselective synthesis can be achieved through various methods, including the use of chiral auxiliaries or enzymatic reductive amination, which has proven effective for producing specific enantiomers of 2-aminotetralin derivatives.[2][3][8]

Receptor Pharmacology: A Focus on Serotonin and Adrenergic Systems

C5-oxygenated 2-aminotetralins have demonstrated significant activity at several GPCRs, most notably serotonin (5-HT) and α2-adrenergic receptors.[4][5][9] Their pharmacological profile is a complex interplay of affinity (Ki), potency (EC50/IC50), and efficacy (Emax), which are determined through rigorous in-vitro assays.

Serotonin (5-HT) Receptor Interactions

This class of compounds exhibits high affinity for several 5-HT receptor subtypes, particularly the 5-HT1A, 5-HT1B, and 5-HT1D receptors.[10][11][12] The substitution pattern on the C5 position and the amino group plays a crucial role in determining subtype selectivity and functional outcome. For instance, certain 5-substituted-2-aminotetralins (5-SATs) act as agonists with varying degrees of efficacy at these receptors.[10][11]

Signaling Pathways:

-

5-HT1A/1B/1D Receptors: These are typically Gi/o-coupled receptors.[1] Agonist activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This modulation of cAMP initiates a cascade of downstream signaling events that influence neuronal excitability.

The following diagram illustrates the canonical Gi/o-coupled signaling pathway for 5-HT1 receptors.

Caption: Workflow for a competitive radioligand binding assay. [13] Detailed Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the target receptor) in a cold lysis buffer. [13][14] * Centrifuge the homogenate to pellet the membranes, then wash and resuspend them in an appropriate assay buffer. [13][14] * Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay). [9]

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound. [13] * Include wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand). [9] * Incubate the plate to allow the binding to reach equilibrium. [13]

-

-

Filtration and Quantification:

-

Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester to trap the membranes with bound radioligand. [9][13] * Wash the filters with ice-cold buffer to remove unbound radioligand. [9][13] * Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter. [9][13]

-

-

Data Analysis:

-

Calculate the amount of specifically bound radioligand by subtracting non-specific binding from total binding. [9] * Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that displaces 50% of the radioligand) from the curve.

-

Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [9]

-

cAMP Accumulation Assays

cAMP assays are functional assays used to determine the effect of a compound on receptor signaling through Gs or Gi/o proteins. [15][16][17][18][19] Objective: To quantify the potency (EC50) and efficacy (Emax) of a compound by measuring its ability to modulate intracellular cAMP levels. [9] Protocol for Gi/o-Coupled Receptors (e.g., 5-HT1A, α2-Adrenergic):

-

Cell Preparation:

-

Culture cells expressing the receptor of interest to an appropriate confluency.

-

Harvest the cells and resuspend them in assay buffer. [9]

-

-

Assay Procedure:

-

Dispense the cell suspension into a multi-well plate (e.g., 384-well). [9] * Add the test compound at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

-

Add forskolin (an adenylyl cyclase activator) to all wells (except basal control) to stimulate cAMP production. [9] * Incubate the plate to allow for cAMP accumulation.

-

-

Detection and Analysis:

-

Lyse the cells and detect the amount of cAMP produced using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based biosensors). [15] * Plot the cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the Emax from the curve.

-

[³⁵S]GTPγS Binding Assays

[³⁵S]GTPγS binding assays provide a direct measure of G-protein activation and are useful for differentiating between full and partial agonists. [20][21][22] Objective: To measure the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. [20][22] Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

-

Assay Incubation:

-

In a multi-well plate, incubate the membranes with the test compound at various concentrations in an assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

-

Determine the EC50 and Emax from the resulting dose-response curve.

-

Conclusion and Future Directions

C5-oxygenated 2-aminotetralins represent a rich and versatile class of compounds with significant therapeutic potential. Their ability to selectively modulate serotonin and adrenergic receptors, coupled with their intriguing structure-activity relationships, makes them a compelling area for continued research and drug development. Future efforts should focus on leveraging the detailed pharmacological understanding and the robust experimental protocols outlined in this guide to design and synthesize novel analogs with enhanced subtype selectivity and tailored functional activities. Such endeavors hold the promise of delivering next-generation therapeutics for a range of challenging neurological and psychiatric disorders.

References

- Synthesis and Antifungal Activities of Novel 2-Aminotetralin Derivatives - ACS Publications. (n.d.).

- Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors - Benchchem. (n.d.).

- Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed. (2021, November 8).

- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed. (n.d.).

- Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination | Request PDF - ResearchGate. (n.d.).

- An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminotetralin - Benchchem. (n.d.).

- cAMP Accumulation Assay - Creative BioMart. (n.d.).

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20).

- cAMP Assays in GPCR Drug Discovery - PubMed. (n.d.).

- cAMP Assay - Creative Bioarray. (n.d.).

- The Structure-Activity Relationship of 2-Aminotetralin Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).

- Application Notes and Protocols for In Vitro Characterization of 2-Aminotetralin Derivatives - Benchchem. (n.d.).

- GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1).

- The Dopaminergic Activity of 2-Aminotetralin and its Analogs: A Technical Guide - Benchchem. (n.d.).

- GTPγS Binding Assay - Creative Bioarray. (n.d.).

- Homogeneous GTPγS Assay for High Throughput Screening of GPCRs - device.report. (n.d.).

- Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC - PubMed Central. (n.d.).

- Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. (1975). Journal of Medicinal Chemistry, 18(4), 362–367.

- A Comparative Guide to the Functional Pharmacology of 2-Aminotetralin and Novel Analogs - Benchchem. (n.d.).

- The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF - ResearchGate. (2025, August 10).

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).

- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC - NIH. (n.d.).

- Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction - PubMed. (n.d.).

- Radioligand Binding Assay | Gifford Bioscience. (n.d.).

- Radioligand Binding Assay - Creative Bioarray. (n.d.).

- Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors | ACS Chemical Neuroscience - ACS Publications. (2023, April 27).

- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed. (2024, January 17).

- Radioligand binding assays: from opiate receptors to drug discovery mainstay. - Revvity. (2024, April 3).

- Sedative and analgesic actions of methoxylated 2-aminotetralins; involvement of alpha 1- and alpha 2-adrenoreceptors - PubMed. (n.d.).

- GTP binding assay - Revvity. (n.d.).

- Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore - PubMed. (n.d.).

- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - ACS Publications - American Chemical Society. (n.d.).

- Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - MDPI. (n.d.).

- Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed. (2018, May 1).

- Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to (R)-2-amino-5-methoxytetralin Derivatives as Dopamine Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, historically recognized for yielding potent dopaminergic agonists. However, strategic chemical modifications, particularly to the amine substituent, have enabled the transformation of this pharmacophore into a platform for potent and selective dopamine D2-like receptor antagonists and inverse agonists. This technical guide provides an in-depth exploration of (R)-2-amino-5-methoxytetralin derivatives, a class of compounds that exemplifies this agonist-to-antagonist switch. We will dissect the critical structure-activity relationships (SAR), provide detailed protocols for pharmacological characterization, and discuss the underlying molecular logic that governs their interaction with D2 and D3 dopamine receptors. This document serves as a comprehensive resource for professionals engaged in the design and development of novel CNS therapeutics.

Introduction to the Dopaminergic System and 2-Aminotetralins

The Dopamine System: A Critical Modulator of CNS Function

Dopamine is a pivotal neurotransmitter that governs a vast array of physiological processes, including motor control, cognition, motivation, and reward.[1] Dysregulation of the dopaminergic system is a hallmark of numerous neuropsychiatric and neurological disorders, such as schizophrenia, bipolar disorder, Parkinson's disease, and addiction.[1][2] Consequently, the molecular components of this system, particularly dopamine receptors, represent high-value targets for therapeutic intervention.[3]

Dopamine D2-like Receptors: Prime Targets for Antagonist Therapeutics